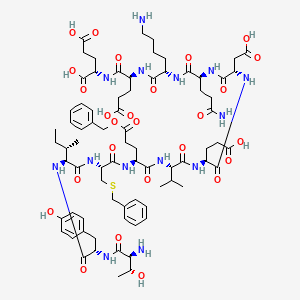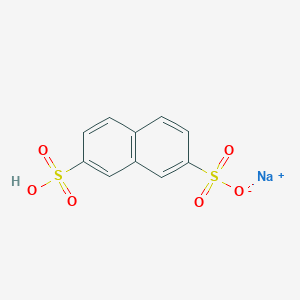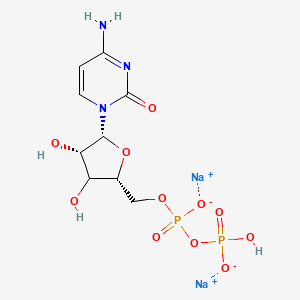
Cytidine 5'-diphosphate (disodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-diphosphate (disodium salt) is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is involved in the synthesis of phospholipids and nucleic acids, making it essential for cellular functions and genetic information transfer .
准备方法
Synthetic Routes and Reaction Conditions
Cytidine 5’-diphosphate (disodium salt) can be synthesized from cytidine monophosphate or uridine monophosphate through the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase . The reaction typically involves the use of phosphorylating agents and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of cytidine 5’-diphosphate (disodium salt) often involves fermentation processes using microorganisms such as yeast. The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Cytidine 5’-diphosphate (disodium salt) undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a substrate for nucleoside diphosphate kinase to produce cytidine triphosphate.
Reduction: It serves as a substrate for ribonucleotide reductase to produce deoxycytidine monophosphate.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents and reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal activity of the enzymes involved .
Major Products Formed
The major products formed from these reactions include cytidine triphosphate and deoxycytidine monophosphate, which are essential for DNA and RNA biosynthesis .
科学研究应用
Cytidine 5’-diphosphate (disodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study nucleoside diphosphate kinase activity.
Biology: It plays a role in the synthesis of phospholipids, which are vital components of cell membranes.
Industry: It is used in the production of various biochemical reagents and as a component in diagnostic assays.
作用机制
Cytidine 5’-diphosphate (disodium salt) exerts its effects by acting as a substrate for various enzymes involved in nucleotide and phospholipid synthesis. It participates in the transfer of phosphoryl groups, which is essential for the production of cytidine triphosphate and other nucleotides . The molecular targets include nucleoside diphosphate kinase and ribonucleotide reductase, which are key enzymes in these pathways .
相似化合物的比较
Similar Compounds
Cytidine 5’-triphosphate (disodium salt): Involved in RNA synthesis and acts as a high-energy molecule similar to adenosine triphosphate.
Uridine 5’-triphosphate (trisodium salt): Plays a role in RNA synthesis and acts as a precursor for the synthesis of other nucleotides.
Adenosine 5’-triphosphate (disodium salt): A high-energy molecule involved in various biochemical processes, including energy transfer and signal transduction.
Uniqueness
Cytidine 5’-diphosphate (disodium salt) is unique in its role as a carrier for phosphorylcholine and diacylglycerol during phospholipid synthesis . This makes it essential for the production of cell membrane components, distinguishing it from other nucleoside diphosphates and triphosphates .
属性
分子式 |
C9H13N3Na2O11P2 |
|---|---|
分子量 |
447.14 g/mol |
IUPAC 名称 |
disodium;[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1 |
InChI 键 |
ZGDYAAWYYNVXEB-ZGOIVWLFSA-L |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)
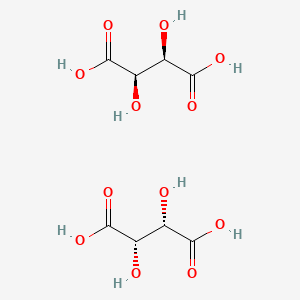
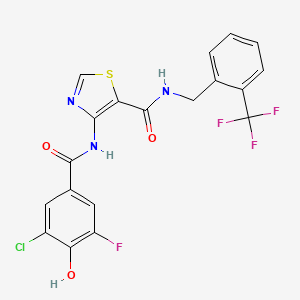

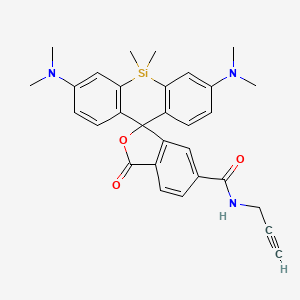
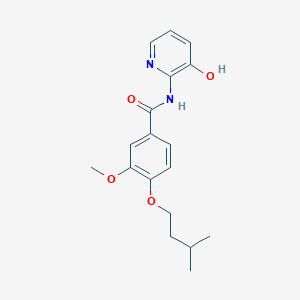

![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)

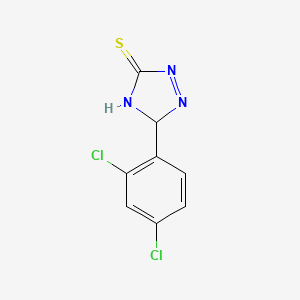
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
